molecular formula C6H9N3O2 B152056 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide CAS No. 138000-95-0

2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide

Cat. No. B152056
M. Wt: 155.15 g/mol
InChI Key: DHMIBXXTTHYCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide, also known as DIOC, is a chemical compound used in scientific research. It is a water-soluble, zwitterionic compound that has been found to have potential applications in various fields, such as biochemistry, pharmacology, and material science. In

Mechanism Of Action

The mechanism of action of 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is not fully understood. However, it has been found to interact with various biomolecules, such as proteins and nucleic acids, through electrostatic and hydrogen bonding interactions.

Biochemical And Physiological Effects

2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide has been found to have various biochemical and physiological effects, such as:
1. Low toxicity: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide has been found to have low toxicity in vitro and in vivo.
2. Water solubility: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is water-soluble, which makes it easier to use in various applications.
3. Stability: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is stable under various conditions, such as pH and temperature changes.

Advantages And Limitations For Lab Experiments

2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide has various advantages and limitations for lab experiments, such as:
Advantages:
1. Versatility: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used in various scientific research applications.
2. Sensitivity: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is a highly sensitive fluorescent probe.
3. Water solubility: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is water-soluble, which makes it easier to use in aqueous solutions.
Limitations:
1. Cost: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be expensive to synthesize.
2. Limited availability: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide may not be readily available in some research laboratories.
3. Chemical stability: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be chemically unstable under certain conditions.

Future Directions

There are various future directions for the use of 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide in scientific research, such as:
1. Development of new synthesis methods: New synthesis methods can be developed to improve the yield and purity of 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide.
2. Application in drug delivery: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be further explored as a carrier molecule for drug delivery.
3. Development of new fluorescent probes: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used as a starting point for the development of new fluorescent probes with improved properties.
4. Application in material science: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be further explored for its potential applications in modifying the surface properties of materials.
Conclusion:
In conclusion, 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is a versatile chemical compound that has potential applications in various fields of scientific research. Its water solubility, low toxicity, and stability make it an attractive candidate for various applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug delivery and material science.

Synthesis Methods

2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be synthesized using various methods, including the reaction of 2,2-dimethylimidazole with dimethyl sulfate and subsequent hydrolysis, or the reaction of 2,2-dimethylimidazole with N,N-dimethylcarbamoyl chloride. The purity of the synthesized 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide has been used in various scientific research applications, such as:
1. Protein labeling: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used as a fluorescent probe to label proteins for imaging and detection purposes.
2. Drug delivery: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used as a carrier molecule to deliver drugs to specific targets in the body.
3. Material science: 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be used to modify the surface properties of materials, such as polymers and nanoparticles.

properties

CAS RN

138000-95-0

Product Name

2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxamide

InChI

InChI=1S/C6H9N3O2/c1-6(2)8-4(5(7)10)3-9(6)11/h3H,1-2H3,(H2,7,10)

InChI Key

DHMIBXXTTHYCHF-UHFFFAOYSA-N

SMILES

CC1(N=C(C=[N+]1[O-])C(=O)N)C

Canonical SMILES

CC1(N=C(C=[N+]1[O-])C(=O)N)C

synonyms

2H-Imidazole-4-carboxamide,2,2-dimethyl-,1-oxide(9CI)

Origin of Product

United States

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